[(6-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(6-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound with the molecular formula C12H9F4N3. It is characterized by the presence of fluorine atoms on both the pyridine and propyl groups, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 6-fluoropyridine with a suitable alkylating agent to introduce the methyl groupThe reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-2-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(6-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-2-yl)methylpropanedinitrile
- (6-Bromopyridin-2-yl)methylpropanedinitrile
- (6-Iodopyridin-2-yl)methylpropanedinitrile
Uniqueness
(6-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
647839-91-6 |
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Molecular Formula |
C12H9F4N3 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[(6-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-10-3-1-2-9(19-10)6-11(7-17,8-18)4-5-12(14,15)16/h1-3H,4-6H2 |
InChI Key |
KAIURDORJQSRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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